Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate
Description
Systematic Nomenclature
Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic organic compound with a fused bicyclic core. The IUPAC name is derived from the parent ring system imidazo[1,2-b]pyridazine , where:
- Imidazo refers to the five-membered ring containing two nitrogen atoms at positions 1 and 3.
- [1,2-b]pyridazine indicates fusion between the imidazole ring (positions 1 and 2) and the pyridazine ring (a six-membered ring with nitrogen atoms at positions 1 and 2).
Substituents are assigned as follows: - 6-Iodo denotes an iodine atom at position 6 of the fused ring system.
- 2-Carboxylate specifies an ethyl ester group (-COOCH₂CH₃) at position 2.
Molecular Formula and Key Identifiers
The molecular formula is C₉H₈IN₃O₂ , with a molecular weight of 317.08 g/mol . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | O=C(C1=CN2N=C(I)C=CC2=N1)OCC | |
| InChI Key | IOFOQBGKWGVLDW-UHFFFAOYSA-N | |
| CAS Registry Number | 1005786-10-6 | |
| Purity | 95–97% |
The ethyl ester group enhances solubility in organic solvents, while the iodine atom introduces steric and electronic effects critical for reactivity.
Properties
IUPAC Name |
ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3O2/c1-2-15-9(14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFOQBGKWGVLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679698 | |
| Record name | Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005786-10-6 | |
| Record name | Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazine derivatives, to which this compound belongs, have been widely studied in drug molecules due to their good biological activity.
Biochemical Analysis
Biochemical Properties
Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity and thereby modulating signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit proliferation by interfering with the cell cycle and inducing apoptosis. Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and consumption.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets. This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where a certain dosage level is required to achieve the desired biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
Biological Activity
Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, drawing from various research findings.
Chemical Structure and Synthesis
This compound belongs to the imidazo[1,2-b]pyridazine family, which is characterized by a fused ring structure that contributes to its biological activity. The compound can be synthesized through various methods, including Suzuki–Miyaura cross-coupling reactions. Recent studies have demonstrated that using natural deep eutectic solvents (NaDES) can enhance the efficiency of these reactions, resulting in high yields of the desired product .
Antimicrobial Properties
One of the most notable biological activities of this compound is its antimicrobial efficacy. Research indicates that compounds with imidazo[1,2-b]pyridazine cores exhibit significant inhibitory effects on bacterial cell division by targeting the FtsZ protein, a crucial component in bacterial cytokinesis. For instance, a related compound demonstrated potent activity against Streptococcus pneumoniae, showing promise as a narrow-spectrum antibiotic .
Anticancer Activity
The imidazo[1,2-b]pyridazine scaffold has also been explored for its anticancer properties. Compounds within this class have been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer types remains an area of active investigation.
Case Studies and Research Findings
Several studies have evaluated the biological activities of imidazo[1,2-b]pyridazine derivatives:
- Study on Antibacterial Activity : A recent study identified several derivatives with promising antibacterial properties against S. pneumoniae. The compound IP-01 was highlighted for its selectivity and mechanism of action involving FtsZ inhibition .
- Anticancer Studies : Research has shown that derivatives of imidazo[1,2-b]pyridazine can induce apoptosis in cancer cells. For example, compounds were tested on breast and prostate cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations.
Data Tables
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
Scientific Research Applications
Medicinal Chemistry
EIIPC has been identified as a potent inhibitor of Adaptor Associated Kinase 1 (AAK1), which is implicated in various neurological disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease. The inhibition of AAK1 can modulate synaptic vesicle recycling and receptor-mediated endocytosis, making EIIPC a candidate for therapeutic interventions in these conditions.
- Case Study : A study demonstrated that AAK1 inhibitors, including EIIPC, significantly reduce pain responses in animal models, suggesting potential applications in pain management therapies .
Cancer Research
Compounds similar to EIIPC have shown promise as anticancer agents. The imidazo[1,2-b]pyridazine scaffold is known for its ability to interfere with cell proliferation and induce apoptosis in cancer cells.
- Case Study : Research has indicated that derivatives of imidazo[1,2-b]pyridazine can inhibit tumor growth in xenograft models, highlighting the potential of EIIPC as a lead compound for developing new anticancer drugs .
The pharmacological profile of EIIPC suggests it may act through multiple pathways:
- Mechanism of Action : Inhibition of AAK1 leads to altered signaling pathways associated with neurodegenerative diseases.
- Potential Side Effects : As with many compounds targeting kinases, off-target effects may occur; thus, thorough pharmacokinetic and toxicological studies are essential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among imidazo[1,2-b]pyridazine derivatives significantly impact their physicochemical properties, synthetic pathways, and biological activities. Below is a detailed comparison:
Structural Variations and Physicochemical Properties
Pharmacological Potential
- Antiviral Activity: Imidazo[1,2-a]pyridine derivatives (e.g., Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) inhibit viral proteases via halogen-π interactions .
- Kinase Inhibition : Chloro and iodo derivatives are explored as cyclin-dependent kinase (CDK) inhibitors due to halogen-bonding with ATP-binding pockets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate, and what experimental conditions are critical for optimizing yield?
- Methodology : The synthesis typically involves cyclocondensation of halogenated pyridazine precursors with 2-aminoimidazole derivatives. For example, intermediate halogenated pyridazines (e.g., 6-chloro derivatives) can undergo nucleophilic substitution or metal-catalyzed iodination. Key steps include refluxing in polar aprotic solvents (e.g., 1,2-dimethoxyethane) and using catalysts like NaI/CuI for iodine incorporation. Temperature control (80–120°C) and stoichiometric ratios of reactants are critical for minimizing side reactions .
Q. How is the crystal structure of this compound determined, and what analytical techniques validate its molecular geometry?
- Methodology : Single-crystal X-ray diffraction (SXRD) is the gold standard for structural elucidation. Crystallization in orthogonal systems (e.g., space group Pna2₁) and refinement using programs like SHELXL ensure accuracy. Bond lengths and dihedral angles are compared to literature values (e.g., C–I bond ≈ 2.09 Å). Complementary techniques like FT-IR and NMR (¹H/¹³C) confirm functional groups and substituent positions .
Q. What are the primary applications of imidazo[1,2-b]pyridazine derivatives in pharmacological research?
- Methodology : These derivatives are explored as intermediates for bioactive molecules, including kinase inhibitors and antiviral agents. Structure-activity relationship (SAR) studies focus on substituting the 6-position (iodo/chloro) to modulate electronic effects and binding affinity. In vitro assays (e.g., enzyme inhibition) and molecular docking against targets like CDK2 are used to evaluate potency .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) between similar derivatives be resolved?
- Methodology : Discrepancies in ¹H NMR shifts (e.g., aromatic proton resonances) arise from solvent effects, tautomerism, or crystallographic packing. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) for consistency. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate spectra and identify dominant tautomeric forms. Cross-validation with X-ray data resolves ambiguities .
Q. What strategies improve regioselectivity during iodination of the imidazo[1,2-b]pyridazine core?
- Methodology : Regioselectivity is influenced by electronic and steric factors. Electron-withdrawing groups (e.g., carboxylate) direct iodination to the 6-position. Metal-mediated approaches (e.g., Pd-catalyzed C–H activation) or iodine monochloride (ICl) in acetic acid enhance selectivity. Kinetic studies (e.g., monitoring by HPLC) optimize reaction time and temperature .
Q. How do π-π stacking interactions and hydrogen bonding affect the compound’s solid-state stability and solubility?
- Methodology : Crystal packing analysis (via Mercury software) identifies π-π interactions between aromatic rings (distance ≈ 3.5–4.0 Å) and hydrogen bonds (e.g., O–H⋯N). These interactions reduce solubility in non-polar solvents. Solubility parameters (Hansen solubility spheres) guide solvent selection for recrystallization. Thermal gravimetric analysis (TGA) assesses stability up to decomposition temperatures (~250°C) .
Q. What mechanistic insights explain side-product formation during cyclocondensation reactions?
- Methodology : Competing pathways (e.g., over-alkylation or ring-opening) are probed using LC-MS and isotopic labeling. For example, deuterated 2-aminoimidazole tracks proton transfer steps. Computational studies (Gaussian 16) map transition states and activation energies. Adjusting pH (weakly acidic conditions) suppresses side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
